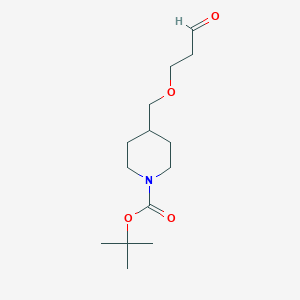

tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a piperidine ring, and an oxopropoxy moiety

Vorbereitungsmethoden

The synthesis of tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate typically involves multiple steps One common synthetic route starts with the protection of the piperidine nitrogen using a tert-butyl carbamate groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

Analyse Chemischer Reaktionen

tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides to introduce different alkyl groups at the piperidine nitrogen.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, triethylamine), and oxidizing or reducing agents (e.g., potassium permanganate, hydrogen gas). The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its piperidine structure allows for modifications that can lead to compounds with enhanced biological activity. Notably, it has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit enzymes like acetylcholinesterase and β-secretase.

Biological Studies

The compound has shown promise in biological research, particularly concerning enzyme inhibition and receptor binding:

- Enzyme Inhibition : It effectively inhibits key enzymes involved in neurodegenerative processes, which may contribute to its neuroprotective effects.

- Antioxidant Properties : Studies indicate that it exhibits antioxidant activity, reducing oxidative stress markers in cell cultures exposed to amyloid beta, which is associated with Alzheimer's pathology.

Organic Synthesis

tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate is utilized as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for diverse chemical reactivity that can be exploited in organic synthesis.

In Vitro Studies

Research has demonstrated that this compound protects neuronal cells from amyloid-induced toxicity by modulating inflammatory cytokines such as TNF-α and IL-6. For instance, one study noted an increase in cell viability from 43.78% to 62.98% when co-administered with amyloid beta.

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in mitigating cognitive deficits associated with Alzheimer's-like conditions. Some studies reported improvements in memory and learning tasks compared to untreated controls.

Alzheimer's Disease Models

A significant study involved administering this compound to rats subjected to scopolamine-induced memory impairment, resulting in improved performance on memory tasks and a reduction in oxidative stress markers compared to controls.

Neuroprotection Against Oxidative Stress

Another investigation focused on the compound's ability to mitigate oxidative damage induced by amyloid beta in cell cultures. Results indicated a significant reduction in malondialdehyde (MDA) levels, suggesting potential benefits in managing oxidative stress-related neuronal damage.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The oxopropoxy moiety may also play a role in binding to enzymes or other proteins, affecting their function. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate include:

tert-Butyl 4-oxopiperidine-1-carboxylate: This compound lacks the oxopropoxy moiety but shares the piperidine and tert-butyl groups.

tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate: This compound has an azidomethyl group instead of the oxopropoxy moiety.

tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate: This compound contains a methylsulfonyl group in place of the oxopropoxy moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Biologische Aktivität

Tert-butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate, with CAS number 206989-54-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₉NO₃

- Molecular Weight : 241.327 g/mol

- Density : 1.023 g/cm³

- Boiling Point : 328.35 °C

- LogP : 2.55 (indicating moderate lipophilicity) .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase, which are crucial in the pathogenesis of Alzheimer's disease. In vitro studies indicate that it can significantly reduce amyloid beta peptide aggregation, a hallmark of Alzheimer's pathology .

- Antioxidant Properties : The compound exhibits moderate antioxidant activity, reducing oxidative stress markers in cell cultures exposed to amyloid beta . This suggests a protective role against neuroinflammation and neuronal damage.

- Cell Viability Enhancement : In studies involving astrocytes treated with amyloid beta, the compound improved cell viability, indicating its potential neuroprotective effects .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- In Vitro Studies : Research has demonstrated that this compound can protect astrocytes from amyloid-induced toxicity by modulating inflammatory cytokines such as TNF-α and IL-6. In one study, the compound showed an increase in cell viability from 43.78% to 62.98% when co-administered with amyloid beta .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing cognitive deficits associated with Alzheimer's-like conditions. Although results varied, some studies reported improvements in memory and learning tasks compared to untreated controls .

Case Studies

- Alzheimer's Disease Models : A notable study involved administering this compound to rats subjected to scopolamine-induced memory impairment. The treatment resulted in improved performance on memory tasks and a reduction in oxidative stress markers compared to controls .

- Neuroprotection Against Oxidative Stress : Another investigation focused on the compound's ability to mitigate oxidative damage induced by amyloid beta in cell cultures. Results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting that the compound could be beneficial in managing oxidative stress-related neuronal damage .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 241.327 g/mol |

| Density | 1.023 g/cm³ |

| Boiling Point | 328.35 °C |

| LogP | 2.55 |

| Enzyme Inhibition (AChE) | IC₅₀ = 0.17 μM |

| Amyloid Beta Aggregation Inhibition | 85% at 100 μM |

Eigenschaften

IUPAC Name |

tert-butyl 4-(3-oxopropoxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-7-5-12(6-8-15)11-18-10-4-9-16/h9,12H,4-8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKWCGAIRTWMHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COCCC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.